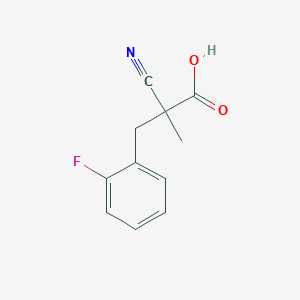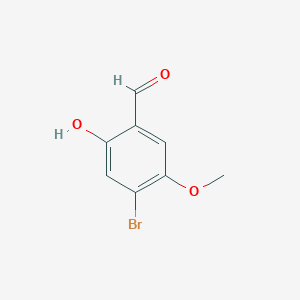
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs have been explored for their antitumor activities. For example, compounds exhibiting potent antitumor properties were synthesized and tested against a panel of 11 cell lines, showcasing the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Maftei et al., 2013).
Efficient Synthesis Using Carbon Dioxide
Research has been conducted on the efficient synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, using cesium carbonate as a catalyst. This synthesis approach is significant for the development of key intermediates in drug synthesis, demonstrating an environmentally friendly methodology (Patil et al., 2008).
Inhibitors of VEGFR2
A series of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold were designed, synthesized, and tested for their inhibitory activities against various cell lines, highlighting their potential as novel inhibitors of VEGFR2. This research illustrates the applicability of such compounds in developing new anticancer agents (Qiao et al., 2015).
Discovery of Novel HPPD Inhibitors
The discovery and synthesis of novel pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) were explored. This study contributes to the field of herbicide discovery, providing insights into resistant weed control and highlighting the broader applicability of quinazoline derivatives in agriculture (He et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "2-methoxybenzylamine", "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium methoxide", "acetic anhydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "phosphorus oxychloride", "triethylamine", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Synthesis of 2-methoxybenzylamine from 2-methoxybenzaldehyde and hydrazine hydrate using sulfuric acid as a catalyst", "Synthesis of 2-nitrobenzaldehyde from 2-methoxybenzaldehyde and nitric acid", "Reduction of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol using sodium borohydride", "Synthesis of ethyl 2-nitrobenzoate from 2-nitrobenzyl alcohol, ethyl acetoacetate, and acetic anhydride using sulfuric acid as a catalyst", "Synthesis of 2-nitrobenzoyl chloride from ethyl 2-nitrobenzoate and phosphorus oxychloride", "Synthesis of 2-(2-nitrophenyl)hydrazine from 2-nitrobenzoyl chloride and hydrazine hydrate", "Synthesis of 2-(2-amino-5-nitrophenyl)oxazole from 2-(2-nitrophenyl)hydrazine and sodium acetate in acetic acid", "Synthesis of 3,4-dimethoxybenzaldehyde from 3,4-dimethoxybenzene and sodium nitrite in acetic acid", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine from 3,4-dimethoxybenzaldehyde and sodium azide in the presence of triethylamine", "Synthesis of 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione from ethyl 2-nitrobenzoate, 2-methoxybenzylamine, and potassium carbonate using palladium on carbon as a catalyst", "Coupling of 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione'" ] } | |
Numéro CAS |
1358438-57-9 |
Formule moléculaire |
C26H22N4O6 |
Poids moléculaire |
486.484 |
Nom IUPAC |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-33-20-7-5-4-6-17(20)14-30-25(31)18-10-8-16(12-19(18)27-26(30)32)24-28-23(29-36-24)15-9-11-21(34-2)22(13-15)35-3/h4-13H,14H2,1-3H3,(H,27,32) |
Clé InChI |
WVRSUYMYZOTQIV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2784308.png)
![ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2784309.png)
![4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2784311.png)
![3-(4-Bromophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2784312.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2784313.png)
![1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2784314.png)
![(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2784315.png)
![N-ethyl-1-(6-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2784317.png)
![N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B2784320.png)

![N-(3-cyanothiolan-3-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2784324.png)
![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)
![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)
